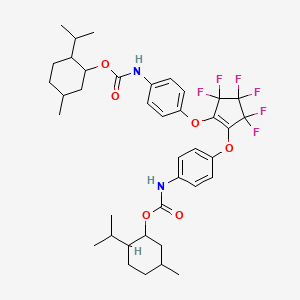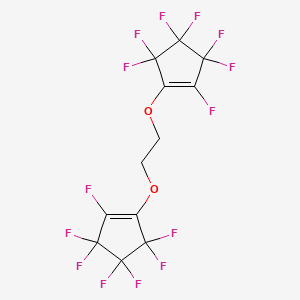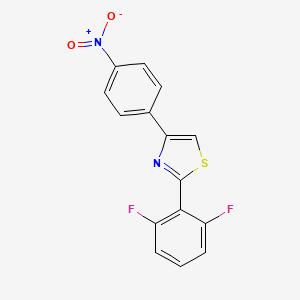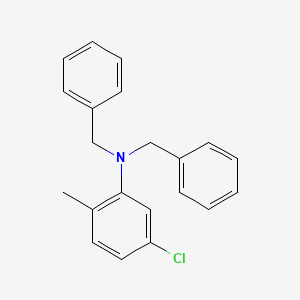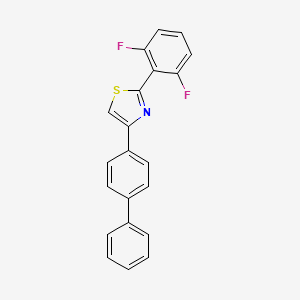![molecular formula C26H30F4O2 B6311933 1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane CAS No. 1357624-94-2](/img/structure/B6311933.png)
1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane is an organic compound characterized by its unique structure, which includes two cyclohexyloxyphenyl groups attached to a tetrafluoroethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane typically involves the reaction of 4-(cyclohexyloxy)phenyl derivatives with tetrafluoroethylene. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane has several scientific research applications:
Materials Science: Used in the development of advanced polymers and composites due to its unique structural properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and high-performance materials.
作用機序
The mechanism of action of 1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In materials science, its unique structure allows it to enhance the mechanical and thermal properties of polymers. In biological systems, it may interact with cellular components to exert its effects, although detailed studies are required to elucidate these mechanisms fully.
類似化合物との比較
Similar Compounds
1,2-Bis[4-(tert-butyl)phenyl]ethane: Similar in structure but lacks the cyclohexyloxy groups and fluorine atoms.
1,2-Bis[4-(methoxy)phenyl]ethane: Contains methoxy groups instead of cyclohexyloxy groups.
1,2-Bis[4-(hydroxy)phenyl]ethane: Features hydroxy groups instead of cyclohexyloxy groups.
Uniqueness
1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane is unique due to the presence of both cyclohexyloxy groups and tetrafluoroethane backbone, which impart distinct physical and chemical properties. These features make it particularly valuable in applications requiring high thermal stability and specific reactivity patterns .
特性
IUPAC Name |
1-cyclohexyloxy-4-[2-(4-cyclohexyloxyphenyl)-1,1,2,2-tetrafluoroethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30F4O2/c27-25(28,19-11-15-23(16-12-19)31-21-7-3-1-4-8-21)26(29,30)20-13-17-24(18-14-20)32-22-9-5-2-6-10-22/h11-18,21-22H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYLEFCORXRJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C(C(C3=CC=C(C=C3)OC4CCCCC4)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
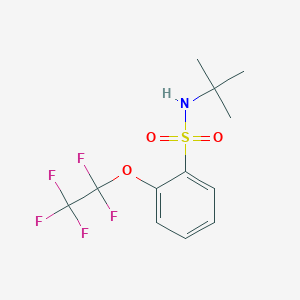


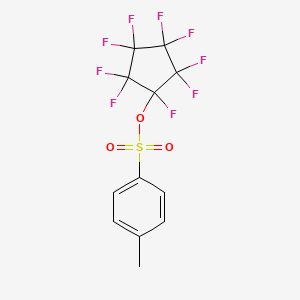
![2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate](/img/structure/B6311884.png)

